RARβ Binding Affinity Advantage Over RARα and RARγ
The compound demonstrates a striking selectivity for the retinoic acid receptor beta (RARβ) subtype. Its inhibition constant (Ki) for RARβ is 36 nM, which is approximately 12-fold lower (more potent) than for RARγ (Ki = 426 nM) and 180-fold lower than for RARα (Ki = 6500 nM) [1]. This contrasts with all-trans retinoic acid (ATRA), which binds to all three RAR subtypes with similar, low nanomolar affinity .
| Evidence Dimension | Binding Affinity (Ki) for Retinoic Acid Receptor Subtypes |
|---|---|
| Target Compound Data | Ki(RARα) = 6500 nM, Ki(RARβ) = 36 nM, Ki(RARγ) = 426 nM |
| Comparator Or Baseline | All-trans retinoic acid (ATRA): Ki(RARs) ~ low nanomolar range (pan-agonist). CD2019 (RARβ agonist): 5-fold selective for RARβ over RARα. |
| Quantified Difference | Target compound is ~180-fold selective for RARβ over RARα, and ~12-fold selective for RARβ over RARγ. ATRA is non-selective. CD2019 is only 5-fold selective over RARα. |
| Conditions | Radioligand binding assay using [3H]CD 367 on human RAR subtypes. |
Why This Matters
This unique selectivity window enables functional studies that isolate RARβ-mediated pathways without confounding activation of RARα or RARγ, which is impossible with pan-agonists like ATRA or less selective agonists like CD2019.
- [1] BindingDB. BDBM50048279 binding data: Ki(RARα)=6500 nM, Ki(RARβ)=36 nM, Ki(RARγ)=426 nM using [3H]CD 367 radioligand. View Source
